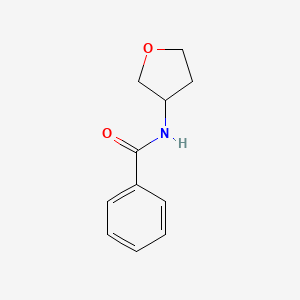

N-(tetrahydrofuran-3-yl)benzamide

Description

N-(Tetrahydrofuran-3-yl)benzamide is a benzamide derivative characterized by a tetrahydrofuran (THF) ring substituent at the nitrogen atom of the benzamide scaffold. Its molecular formula is $ C{11}H{13}NO_2 $, with a CAS registry number of 152495-79-9 . The compound has been synthesized via coupling reactions involving benzoyl chloride and tetrahydrofuran-3-amine derivatives, as demonstrated in pharmaceutical-scale syntheses (e.g., 27.4% yield in a scale-up method) . It is notable for its role in drug development, particularly as a structural component of Velsecorat (AZD7594), a non-steroidal glucocorticoid receptor modulator for asthma treatment . The stereochemistry of the tetrahydrofuran moiety (R-configuration) is critical for its biological activity, as highlighted in patented processes .

Properties

IUPAC Name |

N-(oxolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(9-4-2-1-3-5-9)12-10-6-7-14-8-10/h1-5,10H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAZEVDGHSOGEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735701 | |

| Record name | N-(Oxolan-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872303-09-8 | |

| Record name | N-(Oxolan-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(tetrahydrofuran-3-yl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. The reaction typically occurs at high temperatures, often exceeding 180°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves bulk custom synthesis and procurement . The compound is often produced in bulk for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydrofuran-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

N-(tetrahydrofuran-3-yl)benzamide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a research tool for studying biochemical pathways and molecular interactions.

Medicine: Although not used directly in medicine, it is involved in the development of pharmaceutical compounds.

Industry: It is used in the production of materials for the paper, plastic, and rubber industries.

Mechanism of Action

The mechanism of action of N-(tetrahydrofuran-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Features a 3,4-dimethoxyphenethylamine substituent instead of THF.

- Synthesis : Prepared via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .

- NMR Data : Distinct $ ^1H $ and $ ^{13}C $-NMR signals due to methoxy groups and aromatic protons (Tables 1–2 in ).

- Key Difference : The absence of a cyclic ether (THF) reduces conformational rigidity compared to N-(tetrahydrofuran-3-yl)benzamide.

N-(2-Phenethyl)benzamide

N-((2S,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzamide

- Structure: Combines benzamide with adenosine and diazirine moieties.

- Application : Used as a molecular probe for biocatalysts .

- Key Difference: The adenosine linkage introduces nucleoside-like properties absent in this compound.

Functional Analogs

N-(Anilinocarbonothioyl)benzamide Derivatives

- Structure : Thiourea-modified benzamides with antioxidant activity.

- Activity: Compounds like $ N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide $ showed 86.6% inhibition in antioxidant assays, outperforming standard Vitamin E .

- Key Difference : The thiourea group enhances radical-scavenging activity, unlike the THF-containing benzamide, which is tailored for receptor binding .

Velsecorat (AZD7594)

- Structure : Incorporates this compound within a complex indazole-dihydrobenzodioxin scaffold.

- Pharmacokinetics : Optimized for inhaled delivery with high glucocorticoid receptor affinity (patented stereochemical processes ensure efficacy) .

- Key Advantage: The THF ring improves metabolic stability compared to non-cyclic ether analogs .

Comparative Data Table

Research Findings and Implications

- Stereochemical Specificity : The (R)-configuration of the THF ring in this compound is critical for binding to glucocorticoid receptors, as shown in Velsecorat’s development .

- Synthetic Challenges : Lower yields (e.g., 27.4% ) compared to simpler benzamides (80% ) highlight the complexity of introducing cyclic ether substituents.

- Biological Niche: Unlike antioxidant thiourea-benzamides or non-cytotoxic plant-derived analogs , this compound is optimized for targeted receptor interaction, emphasizing its unique pharmacokinetic profile .

Biological Activity

N-(tetrahydrofuran-3-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structure and Properties

This compound features a benzamide moiety linked to a tetrahydrofuran ring, which influences its biological activity. The compound can exist in different configurations, including enantiomers, which may exhibit distinct biological properties.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The benzamide group is capable of forming hydrogen bonds with active site residues, while the tetrahydrofuran ring enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Enzyme Inhibition

Research indicates that this compound has been investigated for its enzyme inhibition properties. It has shown potential in inhibiting certain enzymes that are crucial for various biochemical pathways, which could be leveraged for therapeutic purposes.

Anticancer Activity

There are promising findings regarding the anticancer potential of this compound. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. A related study noted that derivatives of benzamide exhibited significant cytotoxicity against tumor cells, suggesting a potential role for this compound in cancer therapy .

Case Studies

- Apoptosis Induction : In vitro studies have shown that related benzamide derivatives can induce apoptosis in cancer cell lines such as MCF7 and U87MG. For example, a derivative was reported to accelerate apoptosis in MCF cell lines with an IC50 value indicative of its potency .

- Tumor Growth Suppression : Animal model studies indicated that certain benzamide derivatives suppressed tumor growth effectively, further supporting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands against similar compounds:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Enzyme inhibition, potential anticancer activity | Data not specified |

| (S)-N-(tetrahydrofuran-3-yl)benzamide | Different biological activities | Data not specified |

| N-(tetrahydrofuran-2-yl)benzamide | Varies based on structural differences | Data not specified |

Research Findings Summary

A review of literature indicates several avenues for future research on this compound:

- Therapeutic Applications : Its structural similarity to bioactive compounds suggests it could be developed into a therapeutic agent targeting specific diseases.

- Further Studies : More extensive preclinical and clinical studies are needed to fully elucidate its safety profile and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.